molecular formula C22H27ClO3 B13773570 (+-)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate CAS No. 71548-65-7

(+-)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate

Cat. No.: B13773570
CAS No.: 71548-65-7
M. Wt: 374.9 g/mol
InChI Key: URKWPFOAXJPSNZ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-[(4-bromophenyl)methyl]phenoxy]-2-methylhexanoate
  • Ethyl 2-[4-[(4-fluorophenyl)methyl]phenoxy]-2-methylhexanoate
  • Ethyl 2-[4-[(4-methylphenyl)methyl]phenoxy]-2-methylhexanoate

Uniqueness

Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

71548-65-7

Molecular Formula

C22H27ClO3

Molecular Weight

374.9 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate

InChI

InChI=1S/C22H27ClO3/c1-4-6-15-22(3,21(24)25-5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3

InChI Key

URKWPFOAXJPSNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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